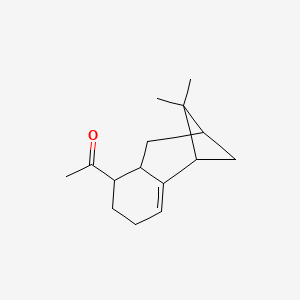
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
Méthodes De Préparation
The synthesis of 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These are used to form the fused ring system characteristic of naphthalenes.
Substitution Reactions: Introduction of the ethanone group and other substituents.
Industrial Production: Large-scale production may involve catalytic processes to ensure efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering biochemical processes.
Comparaison Avec Des Composés Similaires
Compared to other naphthalenes, 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is unique due to its specific substituents and ring structure. Similar compounds include:
2-Naphthalenemethanol: Shares the naphthalene core but differs in substituents.
Rosifoliol: Another naphthalene derivative with different functional groups.
Propriétés
Numéro CAS |
78056-07-2 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-(10,10-dimethyl-6-tricyclo[7.1.1.02,7]undec-2-enyl)ethanone |
InChI |
InChI=1S/C15H22O/c1-9(16)11-5-4-6-12-13(11)7-10-8-14(12)15(10,2)3/h6,10-11,13-14H,4-5,7-8H2,1-3H3 |
Clé InChI |
SVZJNZGVWBDIIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC=C2C1CC3CC2C3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


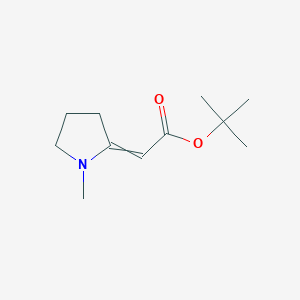

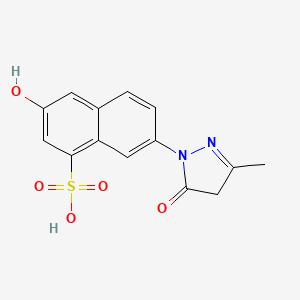
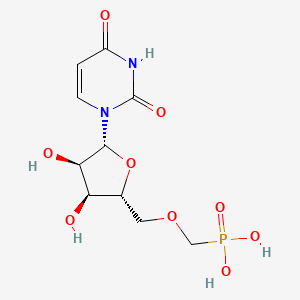
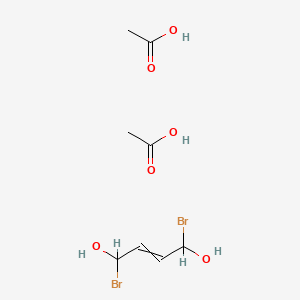
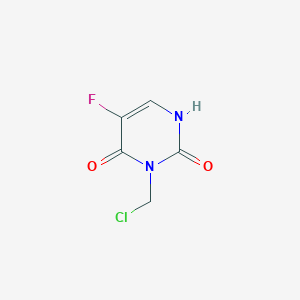
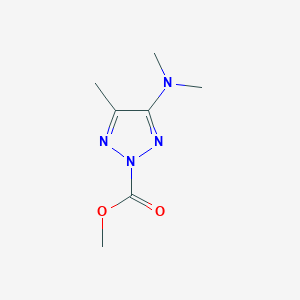
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
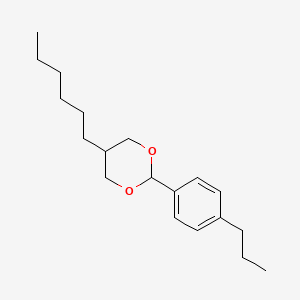
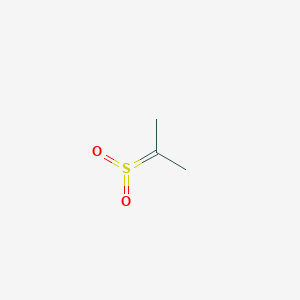



![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
